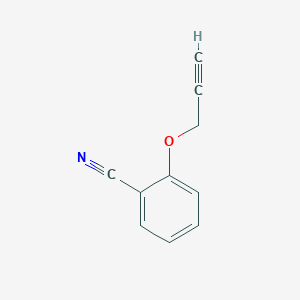

2-(Prop-2-yn-1-yloxy)benzonitrile

Übersicht

Beschreibung

2-(Prop-2-yn-1-yloxy)benzonitrile is a chemical compound that is part of a broader class of (prop-2-ynyloxy)benzene derivatives. These compounds are of interest due to their potential applications in various fields, including materials science and medicinal chemistry. The compound features a benzonitrile moiety with a propargyl ether substituent, which can be involved in further chemical transformations .

Synthesis Analysis

The synthesis of (prop-2-ynyloxy)benzene derivatives, including this compound, has been achieved through reactions with propargyl bromide. A study demonstrated that the reaction proceeds in the presence of K2CO3 as a base and acetone as a solvent, yielding the products in good percentages ranging from 53% to 85% . The presence of electron-withdrawing groups on the phenol derivatives was found to favor the reaction due to the stabilization of the phenoxide ion, which is a key intermediate in the reaction mechanism .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various characterization techniques, including X-ray crystallography. For instance, the crystal structure of a similar compound, 4-(prop-2-yn-1-yloxy)benzene-1,2-dicarbonitrile, was elucidated, revealing that the propargyl group is slightly twisted out of the plane of the benzene ring . This information is crucial for understanding the reactivity and interaction of these molecules with other chemical entities.

Chemical Reactions Analysis

The propargyl ether moiety in these compounds is reactive and can participate in further chemical transformations. For example, the compound 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile underwent a click reaction with sugar azide to form a triazole ring, demonstrating the versatility of the propargyl ether in synthetic chemistry . Additionally, prop-2-ynylsulfonium salts, which are structurally related, have been used in divergent domino reactions to access sulfur-containing heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of the propargyl group can affect the liquid crystalline behavior of certain benzonitrile derivatives, as observed in a study where compounds with varying alkoxy chain lengths were synthesized and characterized . The electronic properties, such as the band gap and frontier molecular orbitals, have also been investigated using DFT calculations, providing insights into the potential applications of these compounds in optoelectronic devices .

Wissenschaftliche Forschungsanwendungen

Proteomics Research

“2-(Prop-2-yn-1-yloxy)benzonitrile” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and functions.

Crystal Structure Analysis

This compound has been used in the study of crystal structures . Understanding the crystal structure of a compound can provide valuable insights into its physical properties and potential applications.

Antioxidant Research

“this compound” has been studied for its antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antimicrobial Research

This compound has also been evaluated for its antimicrobial properties . Antimicrobial substances offer protection against harmful microorganisms, such as bacteria and fungi.

Anticancer Research

Research has been conducted into the anticancer properties of "this compound" . In

Wirkmechanismus

Target of Action

It’s known that similar compounds can be appended to a ligand or pharmacophore through its acid linker, allowing for uv light-induced covalent modification of a biological target .

Mode of Action

It’s suggested that both the starting material and the product act as photosensitizers, and singlet oxygen (1 o 2) and superoxide anion (o 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .

Result of Action

Similar compounds have been shown to allow for uv light-induced covalent modification of a biological target .

Action Environment

It’s known that the compound should be stored in a sealed, dry environment at room temperature .

Eigenschaften

IUPAC Name |

2-prop-2-ynoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c1-2-7-12-10-6-4-3-5-9(10)8-11/h1,3-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSJHOMNCFIHFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452912 | |

| Record name | 2-(prop-2-yn-1-yloxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65211-56-5 | |

| Record name | 2-(prop-2-yn-1-yloxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

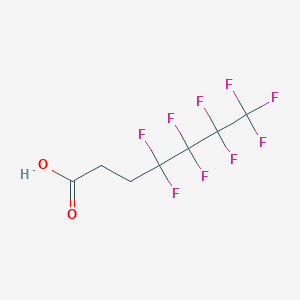

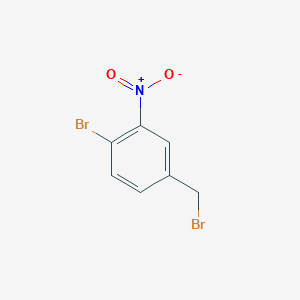

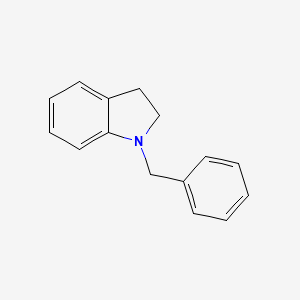

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

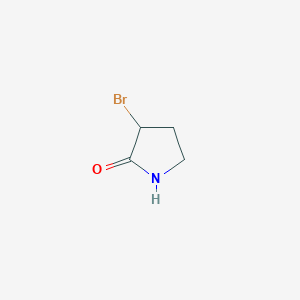

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(3-aminophenyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1278263.png)